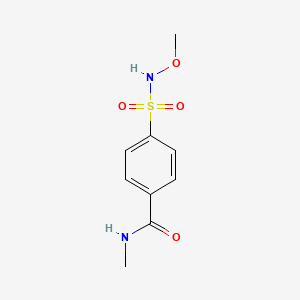
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid is a synthetic organic compound characterized by a cyclopropane ring substituted with multiple methyl groups and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a strong base.
Amidation: The carboxylic acid group is converted to an amide by reacting with an amine, such as butylamine, under dehydrating conditions.
Final Assembly: The butanoic acid moiety is introduced through a series of coupling reactions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert amides to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxylic acid moieties, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of primary or secondary amines.
Substitution: Alkylated derivatives of the original compound.
Applications De Recherche Scientifique
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique mechanical properties due to the rigidity of the cyclopropane ring.
Mécanisme D'action
The mechanism of action of 4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include modulation of signal transduction processes or interference with metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2,3-Trimethylcyclopentyl)butanoic acid: Similar in structure but with a cyclopentane ring instead of a cyclopropane ring.
4-(nitroso(vinyl)amino)butanoic acid: Contains a nitroso group and a vinyl moiety, differing in functional groups and reactivity.
Uniqueness
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid is unique due to its highly substituted cyclopropane ring, which imparts significant steric hindrance and rigidity. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H23NO3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
4-[methyl-(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C13H23NO3/c1-12(2)10(13(12,3)4)11(17)14(5)8-6-7-9(15)16/h10H,6-8H2,1-5H3,(H,15,16) |
Clé InChI |
NSPNPJVGLCGBSL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C(=O)N(C)CCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14885330.png)
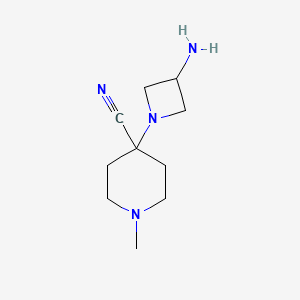
![Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14885339.png)

![Methyl (S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B14885352.png)
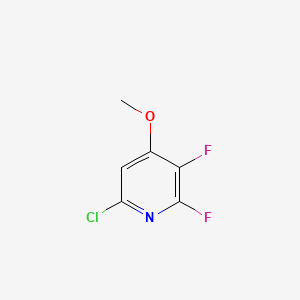
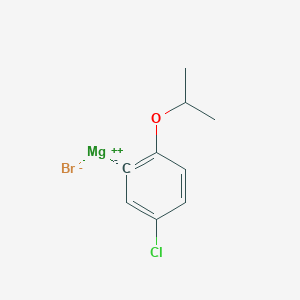
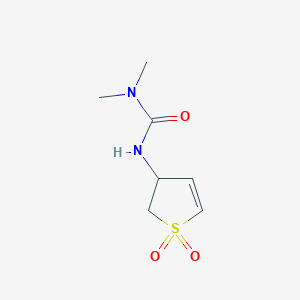
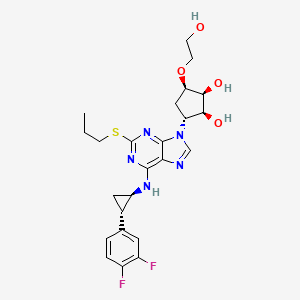

![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)
![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
